

A Technical Guide to the Steric and Electronic Properties of Tri-m-tolyl

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Compound of Interest

Compound Name: *Tri-m-tolylphosphine*

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Abstract

Tri-m-tolylphosphine, $P(m\text{-tol})_3$, is an organophosphorus compound of significant interest in the field of coordination chemistry and homogeneous catalysis. As a versatile ligand, its utility is fundamentally governed by the interplay of its steric and electronic characteristics. This guide provides an in-depth analysis of these established chemical principles and experimental methodologies. We will explore the theoretical basis and practical determination of the Tolman cone parameter (TEP), which together quantify the ligand's steric bulk and electron-donating nature. While specific, experimentally-derived values for **tri-m** are not yet cited as for its triphenylphosphine or tri-*o*-tolylphosphine analogues, this document furnishes the detailed, self-validating protocols required for their proper use. In understanding these core properties and their experimental determination, researchers can rationally select and deploy this versatile ligand to optimize reaction stability in critical chemical transformations.

Introduction: The Role of Phosphine Ligands

Tertiary phosphines (PR_3) are a cornerstone of modern organometallic chemistry. Their ability to form stable complexes with a wide range of transition metal centers makes them indispensable ligands in homogeneous catalysis.^[1] The success of a phosphine ligand in a catalytic cycle—such as those in Suzuki-Miyaura, Heck, and other cross-coupling reactions—depends critically on its ability to modulate the electronic and steric environment of the metal center.^[2] These properties directly influence the rates of oxidative addition and reductive elimination.^[1]

Tri-m-tolylphosphine, also known as tris(3-methylphenyl)phosphine, is a white, crystalline solid soluble in many organic solvents.^[2] The presence of methyl groups distinguishes it from the ubiquitous triphenylphosphine. These substituents, located at the meta-position, provide a unique balance of steric and electronic properties compared to ortho and para isomers, making it a valuable tool for catalyst design and optimization.

Steric Properties: The Tolman Cone Angle (θ)

The steric profile of a phosphine ligand is arguably its most defining feature. It dictates how many ligands can coordinate to a metal center and influences the accessibility of the catalytically active site. The most widely accepted metric for quantifying this property is the Tolman cone angle.^{[3][4]}

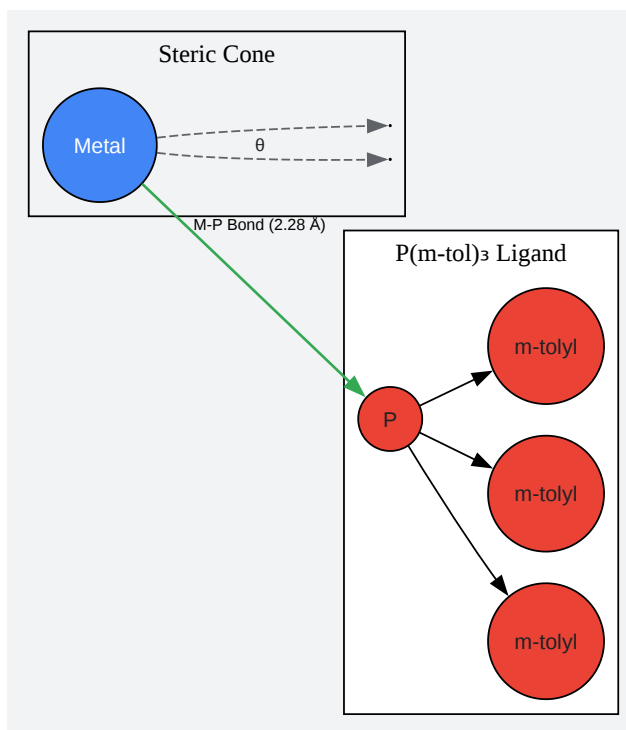
Defining the Cone Angle

Introduced by Chadwick A. Tolman, the cone angle (θ) is a conceptual and quantitative measure of a ligand's steric bulk.^[3] It is defined as the apex angle of a cone with its vertex at the metal atom, that just encloses the van der Waals radii of the ligand's outermost atoms as it freely rotates about the metal-phosphorus bond.^[4] A large cone angle indicates a large steric hindrance around the metal center.^[3] For context, the extremely bulky tri-*o*-tolylphosphine has a cone angle of 194° , while the less hindered triphenylphosphine has a cone angle of 109° .^[6]

While an exact, experimentally confirmed value for **tri-m-tolylphosphine** is not prominently reported, its steric bulk is expected to be moderately large due to the methyl groups, but significantly less than its sterically congested ortho isomer.

Visualization of the Tolman Cone Angle

The concept can be visualized as a protective cone emanating from the metal, shielding it and defining the space available for catalysis.



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Caption: Conceptual diagram of the Tolman cone angle (θ).

Experimental Protocol: Determination of the Cone Angle via X-ray Crystallography

The definitive method for determining a ligand's cone angle is through single-crystal X-ray diffraction analysis of one of its metal complexes.^[7] This provides the coordinates needed for an accurate calculation.

Methodology:

- **Synthesis and Crystallization:** Synthesize a suitable, well-defined metal complex of **tri-m-tolylphosphine**, for example, a tetrahedral complex like [PtCl₂(P(m-tol)₃)₂]. Grow single crystals suitable for X-ray diffraction, typically by slow evaporation or vapor diffusion.
- **Data Collection:** Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
- **Structure Solution and Refinement:** Solve the crystal structure to obtain the precise coordinates of all atoms and the M-P bond length.
- **Angle Calculation:** Using the refined crystallographic information file (CIF), perform the cone angle calculation. This is now typically done with software that uses the van der Waals radii of the atoms.^{[8][9]}
 - An M-P bond length is normalized to a standard value (historically 2.28 Å for Ni) to allow for comparison across different complexes.^[4]
 - The software then calculates the angle of the cone, with the metal at the apex, that tangentially touches the van der Waals spheres of the outermost atoms of the methyl groups and aryl rings.^[8]

This protocol provides a self-validating system, as the quality of the crystal structure and the resulting refinement statistics (e.g., R-factor) confirm the accuracy of the calculation.

Electronic Properties: The Tolman Electronic Parameter (TEP)

The electronic nature of a phosphine ligand—its ability to donate or withdraw electron density from the metal center—is as crucial as its steric bulk. The Tolman Electronic Parameter (TEP).^[10]

Quantifying Electron-Donating Ability

The TEP is an experimental measure of a ligand's net electron-donating character.[11] It is determined by measuring the frequency of the A_1 symmetric ($\nu(\text{CO})$) in a tetrahedral $\text{LNi}(\text{CO})_3$ complex using infrared (IR) spectroscopy.[10]

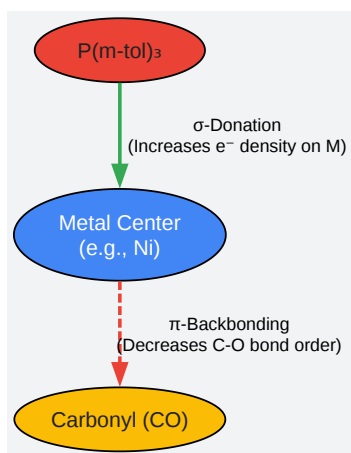
The underlying principle is based on the Dewar-Chatt-Duncanson model of bonding.[10]

- σ -Donation: The phosphine ligand donates its lone pair of electrons to an empty d-orbital on the metal. Stronger σ -donating ligands increase the electron density on the metal.
- π -Backbonding: The now electron-rich metal can donate electron density from its filled d-orbitals back into the empty π^* antibonding orbitals of the carbonyl ligand.

Increased σ -donation from the phosphine leads to increased π -backbonding to the CO ligands. This strengthens the M-C bond but weakens the C-O bond, leading to a lower $\nu(\text{CO})$ stretching frequency. Therefore, a lower TEP value (in cm^{-1}) corresponds to a more strongly electron-donating ligand.[4]

Visualization of Electronic Effects

The interplay between the phosphine and carbonyl ligands, mediated by the metal center, is a classic example of synergistic bonding.



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Caption: σ -Donation from phosphine and π -backbonding to CO.

Quantitative Electronic Data

Similar to the cone angle, a specific experimental TEP for **tri-m-tolylphosphine** is not widely cataloged. However, due to the presence of three electron-donating methyl groups, it is expected to be a stronger electron donor than triphenylphosphine (TEP = 2068.9 cm^{-1}) and have a correspondingly lower $\nu(\text{CO})$ value.

Ligand (L)	Tolman Electronic Parameter (TEP) $\nu(\text{CO})$, A_1 mode [cm^{-1}]	Relative Electron-Donating Ability
$\text{P}(\text{t-Bu})_3$	2056.1	Very Strong
PCy_3	2064.3	Strong
PPh_3	2068.9	Moderate
$\text{P}(\text{m-tol})_3$	(Predicted < 2068.9)	Moderately Strong
$\text{P}(\text{OPh})_3$	2085.3	Weak (π -acceptor)
PF_3	2110.9	Very Weak (Strong π -acceptor)

Data for reference ligands sourced from Tolman's original work and subsequent studies.[6][10]

Experimental Protocol: TEP Determination by IR Spectroscopy

This protocol describes a reliable method for measuring the TEP of **tri-m-tolylphosphine**. The procedure relies on the clean substitution of one CO ligand by a highly toxic and volatile liquid that must be handled with extreme caution in a certified fume hood.^[12]

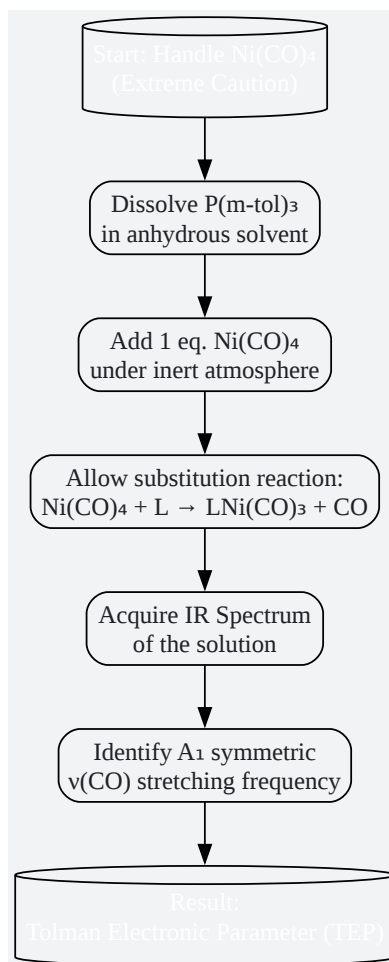
Materials & Equipment:

- Nickel Tetracarbonyl, Ni(CO)_4 ^[12]
- **Tri-m-tolylphosphine**, P(m-tol)_3
- Anhydrous, deoxygenated pentane or hexane
- Schlenk line and associated glassware
- FTIR spectrometer with a liquid sample cell (e.g., KBr or CaF_2 windows)

Procedure:

- Preparation of the LNi(CO)_3 Complex:
 - In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve a known amount of **tri-m-tolylphosphine** (1 equivalent) in anhydrous pentane or hexane.
 - Carefully add one molar equivalent of Ni(CO)_4 to the stirred solution at room temperature.^[12] The reaction is typically rapid.
 - The reaction progress can be monitored by taking small aliquots and observing the change in the CO stretching region of the IR spectrum. The $\nu(\text{CO})$ peak of Ni(CO)_4 at 2046 cm^{-1} is replaced by the characteristic pattern for the LNi(CO)_3 product.
- IR Spectrum Acquisition:
 - Transfer a sample of the reaction solution into an airtight liquid IR cell via cannula.
 - Record the IR spectrum in the carbonyl stretching region (approx. $2200\text{--}1800\text{ cm}^{-1}$).
 - Identify the highest frequency, sharp, A_1 symmetric stretching band. The other bands (E modes) are typically broader and at lower frequencies.^[1]
- Data Interpretation:
 - The wavenumber (cm^{-1}) of the A_1 symmetric $\nu(\text{CO})$ band is the Tolman Electronic Parameter for **tri-m-tolylphosphine**.^[10]

Workflow for TEP Measurement



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Caption: Experimental workflow for TEP determination.

Synthesis and Characterization

The most common and reliable method for synthesizing triarylphosphines is the reaction of a Grignard reagent with a phosphorus halide, typically phos

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis of **tri-m-tolylphosphine** from 3-bromotoluene. All steps must be performed under a dry, inert atmosphere (e.g.,

Materials:

- Magnesium turnings
- 3-Bromotoluene
- Phosphorus trichloride (PCl₃)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous toluene
- Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

- Grignard Reagent Formation:
 - To a flame-dried Schlenk flask containing magnesium turnings (3.3 eq.), add a small crystal of iodine to activate the magnesium.
 - Add a small portion of a solution of 3-bromotoluene (3.0 eq.) in anhydrous THF to initiate the reaction.
 - Once the reaction begins (indicated by heat and disappearance of the iodine color), add the remaining 3-bromotoluene solution dropwise, maintain the reaction at reflux.
 - After the addition is complete, heat the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent (m-tolylmagnesium bromide).
- Phosphine Synthesis:
 - Cool the Grignard solution to 0 °C in an ice bath.
 - In a separate flask, prepare a solution of phosphorus trichloride (1.0 eq.) in anhydrous THF.
 - Add the PCl₃ solution dropwise to the cold, stirred Grignard reagent solution. A white precipitate will form.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Workup and Purification:
 - Cool the reaction mixture to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous NH₄Cl.
 - Transfer the mixture to a separatory funnel, add toluene, and wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
 - Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or isopropanol) to afford pure **tri-m-tolylphosphine** as a white crystalline solid.

Physicochemical Properties

Property	Value	Source
IUPAC Name	tris(3-methylphenyl)phosphane	[14]
CAS Number	6224-63-1	[2]
Molecular Formula	C ₂₁ H ₂₁ P	[2]
Molecular Weight	304.37 g/mol	[2]
Appearance	White to off-white crystalline powder	[2]
Melting Point	100 - 103 °C	[2]

Applications in Homogeneous Catalysis

The specific steric and electronic profile of **tri-m-tolylphosphine** makes it an effective ligand for various palladium-catalyzed cross-coupling reactions. Its moderate steric bulk and strong σ-donating character can enhance the rate of oxidative addition of aryl halides to the Pd(0) center, a crucial step in many catalytic cycles. Simultaneously, its moderate π-acceptor ability, which is not excessive, is sufficient to promote the final, product-releasing reductive elimination step. This balance makes it a valuable alternative to both the less-sterically demanding tri-o-tolylphosphine, allowing for fine-tuning of catalyst performance.

Conclusion

Tri-m-tolylphosphine is a valuable tertiary phosphine ligand whose utility is defined by its distinct steric and electronic properties. While specific quantitative parameters are not as prevalent in the literature as for other common phosphines, the established, robust experimental protocols detailed in this guide provide a clear path for catalyst development and optimization. A thorough understanding of these parameters and their measurement is essential for any researcher aiming to leverage the unique properties of **tri-m-tolylphosphine** for the rational design and optimization of advanced catalytic systems in pharmaceutical and materials science.

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